molecular formula C7H15BO2 B11921463 Cycloheptylboronic acid CAS No. 480996-04-1

Cycloheptylboronic acid

Cat. No.: B11921463
CAS No.: 480996-04-1
M. Wt: 142.01 g/mol
InChI Key: RKKDPIDERLAZPQ-UHFFFAOYSA-N
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Description

Cycloheptylboronic acid is an organoboron compound characterized by a cycloheptyl group attached to a boronic acid moiety. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are valued for their stability, ease of handling, and relatively low toxicity, making them attractive intermediates in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylboronic acid can be synthesized through several methods, including:

    Hydroboration of Cycloheptene: This method involves the addition of borane (BH3) to cycloheptene, followed by oxidation to yield this compound.

    Transmetalation Reactions: Cycloheptylmagnesium bromide or cycloheptyllithium can react with boron trihalides (e.g., BCl3) to form this compound after hydrolysis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis apply. These include large-scale hydroboration and transmetalation processes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cycloheptylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between this compound and aryl or vinyl halides, catalyzed by palladium complexes.

    Oxidation: this compound can be oxidized to cycloheptanol using hydrogen peroxide or other oxidizing agents.

    Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Potassium carbonate or sodium hydroxide to facilitate substitution reactions.

Major Products:

    Cycloheptyl Derivatives: Formed through coupling reactions.

    Cycloheptanol: Resulting from oxidation.

Scientific Research Applications

Cycloheptylboronic acid finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of cycloheptylboronic acid in chemical reactions involves the formation of a boron-carbon bond, which can participate in various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boron atom’s vacant p-orbital allows it to act as a Lewis acid, facilitating these reactions.

Comparison with Similar Compounds

  • Cyclopentylboronic Acid
  • Cyclohexylboronic Acid
  • Cyclooctylboronic Acid

Comparison: Cycloheptylboronic acid is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered counterparts. This can influence its reactivity and selectivity in chemical reactions. For example, this compound may exhibit different coupling efficiencies and product distributions in Suzuki-Miyaura reactions compared to cyclopentylboronic acid or cyclohexylboronic acid.

Properties

IUPAC Name

cycloheptylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO2/c9-8(10)7-5-3-1-2-4-6-7/h7,9-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKDPIDERLAZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCCC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611550
Record name Cycloheptylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480996-04-1
Record name Cycloheptylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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